2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol
Description
The compound 2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol features a bicyclic pyrazolo[1,5-a]pyrazine core with key substituents:
- Ethoxymethyl group at position 2: Enhances lipophilicity and metabolic stability.
- Methyl group at position 6: Stabilizes the dihydro-pyrazine ring conformation.
- Ethanol moiety at the 5-position: Provides hydrogen-bonding capability and polarity.
Properties
IUPAC Name |
2-[2-(ethoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-3-17-9-11-6-12-8-14(4-5-16)10(2)7-15(12)13-11/h6,10,16H,3-5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBRCQOCXCKVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN2CC(N(CC2=C1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol is a novel pyrazolo derivative with potential therapeutic applications. Its unique structure, featuring a dihydropyrazolo core and various substituents, suggests diverse biological activities. This article reviews its synthesis, biological activities, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 238.33 g/mol. The structural characteristics include:
- Dihydropyrazolo core : Imparts significant interaction potential with biological targets.
- Ethoxymethyl and hydroxyl groups : These functional groups may enhance solubility and bioactivity.
Biological Activity Overview
Research into pyrazolo derivatives has indicated various biological activities, including:
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor cell growth.
- Antimicrobial Properties : Pyrazolo derivatives are known for their effectiveness against bacterial strains.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Antitumor Activity
A study evaluating related pyrazolo compounds demonstrated significant antitumor effects. For instance, derivative 5c showed selective growth inhibition against leukemia cell lines with values ranging from 2.01 to 3.03 µM, outperforming conventional chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that the compound may possess similar or enhanced antitumor properties.
Antimicrobial Activity
In vitro studies have indicated that pyrazole derivatives can inhibit the growth of various bacterial strains. The specific mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways. Further research is needed to evaluate the efficacy of this compound against specific bacterial targets.
Anti-inflammatory Effects
Research on structurally similar compounds has revealed their ability to modulate inflammatory pathways. These compounds often act by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX. The potential of this compound in reducing inflammation warrants further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 6-Methylpyrazolo[1,5-a]pyrazine | Structure | Lacks ethoxymethyl group | Antitumor activity |
| Ethyl 6-methylpyrazolo[1,5-a]pyrazine | Structure | Ethyl group instead of ethoxymethyl | Moderate antimicrobial |
| 2-Hydroxyethyl 6-methylpyrazolo[1,5-a]pyrazine | Structure | Alcohol functionality | Anti-inflammatory effects |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Modifications: Pyrazolo[1,5-a]pyrazine Derivatives
(R)-4-Amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile
- Substituents: 2-Cyano, 6-methyl, and fluorophenyl-amino groups.
- Key Differences: The cyano group increases electron-withdrawing effects, while the fluorophenyl moiety enhances aromatic interactions.
tert-Butyl (R)-3-Bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Functional Group Variations
2-Chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one (CAS: 2091216-95-2)
- Substituents : Chloroacetyl and hydroxymethyl groups.
- Key Differences : Chlorine enhances electrophilicity for nucleophilic substitution. Hydroxymethyl vs. ethoxymethyl reduces steric hindrance.
- Applications : Precursor for further derivatization .
(R)-2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1-(6-methyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
Pharmacophore Hybrids
5-Chloro-N2-(4-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)phenyl)-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidine-2,4-diamine
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | 2-Ethoxymethyl, 6-methyl, 5-ethanol | ~279.3 g/mol | Balanced solubility, H-bond donor |
| (R)-4-Amino-6-(5-amino-2-fluorophenyl)-... | Pyrazolo[1,5-a]pyrazine | 2-Cyano, 6-methyl, fluorophenyl-amino | ~354.3 g/mol | Enzyme inhibition potential |
| tert-Butyl (R)-3-Bromo-6-isopropyl-... | Pyrazolo[1,5-a]pyrazine | 3-Bromo, 6-isopropyl, tert-butyl | ~384.3 g/mol | Synthetic intermediate |
| 2-Chloro-1-(2-(hydroxymethyl)-6-methyl-...) | Pyrazolo[1,5-a]pyrazine | Chloroacetyl, hydroxymethyl | ~243.7 g/mol | Electrophilic reactivity |
| 5-Chloro-N2-(4-(6,7-dihydropyrazolo[...] | Pyrazolo[1,5-a]pyrazine | Chloropyrimidine, triazole-phenyl | ~494.9 g/mol | Nucleic acid interaction potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
